molecular formula C20H20N4O2S B2648925 N-(((2,3-Dimethyl-5-oxo-1-phenyl(3-pyrazolin-4-YL))amino)thioxomethyl)-2-phenylethanamide CAS No. 313959-18-1

N-(((2,3-Dimethyl-5-oxo-1-phenyl(3-pyrazolin-4-YL))amino)thioxomethyl)-2-phenylethanamide

Cat. No.: B2648925
CAS No.: 313959-18-1
M. Wt: 380.47
InChI Key: QBGSQOPWAUNIAF-UHFFFAOYSA-N
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Description

N-(((2,3-Dimethyl-5-oxo-1-phenyl(3-pyrazolin-4-YL))amino)thioxomethyl)-2-phenylethanamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazoline ring, which is a five-membered heterocycle containing nitrogen atoms, and is often studied for its biological and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(((2,3-Dimethyl-5-oxo-1-phenyl(3-pyrazolin-4-YL))amino)thioxomethyl)-2-phenylethanamide typically involves multiple steps:

    Formation of the Pyrazoline Ring: The initial step often involves the condensation of an α,β-unsaturated carbonyl compound with hydrazine or its derivatives to form the pyrazoline ring.

    Functionalization: Subsequent steps include the introduction of the phenyl groups and the thioxomethyl moiety. This can be achieved through various substitution reactions, often under acidic or basic conditions.

    Final Assembly: The final step involves coupling the pyrazoline derivative with 2-phenylethanamide under controlled conditions to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazoline ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrazoline N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, N-(((2,3-Dimethyl-5-oxo-1-phenyl(3-pyrazolin-4-YL))amino)thioxomethyl)-2-phenylethanamide has been investigated for its potential pharmacological properties. Compounds with pyrazoline rings are known to exhibit anti-inflammatory, antimicrobial, and anticancer activities.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. The presence of the pyrazoline ring and thioxomethyl group suggests possible interactions with biological targets, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or dyes, due to its stable structure and reactivity.

Mechanism of Action

The mechanism by which N-(((2,3-Dimethyl-5-oxo-1-phenyl(3-pyrazolin-4-YL))amino)thioxomethyl)-2-phenylethanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyrazoline ring can interact with active sites of enzymes, potentially inhibiting their activity. The thioxomethyl group may also play a role in binding to specific proteins, altering their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(((2,3-Dimethyl-5-oxo-1-phenyl(3-pyrazolin-4-YL))amino)thioxomethyl)-2-phenylethanamide stands out due to its specific combination of functional groups, which confer unique reactivity and potential biological activity. The presence of both the pyrazoline ring and the thioxomethyl group is particularly noteworthy, as it allows for a wide range of chemical and biological interactions.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c1-14-18(19(26)24(23(14)2)16-11-7-4-8-12-16)22-20(27)21-17(25)13-15-9-5-3-6-10-15/h3-12H,13H2,1-2H3,(H2,21,22,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGSQOPWAUNIAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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